molecular formula C14H14N2O2 B12049218 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide

4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B12049218
M. Wt: 242.27 g/mol
InChI Key: QBOOJKVECPVATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide (CAS: 2228944-36-1 ) is a high-purity chemical compound supplied for research applications. With the molecular formula C14H14N2O2 and a molecular weight of 242.28 g/mol , this compound is characterized by its carboximidamide core functionalized with a benzyloxy substituent. The structural motif of the N'-hydroxy carboximidamide group is of significant interest in medicinal chemistry and drug discovery, often serving as a key pharmacophore or a versatile synthetic intermediate for the development of novel therapeutic agents. Researchers can utilize this compound in various biochemical assays, as a building block for the synthesis of more complex molecules, or in the exploration of enzyme inhibition mechanisms. The identity of the compound is confirmed by high-resolution mass spectral data, curated using Q Exactive Orbitrap instrumentation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide

InChI

InChI=1S/C14H14N2O2/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16)

InChI Key

QBOOJKVECPVATQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

Preparation Methods

Introduction of the Benzyloxy Group

The benzyloxy moiety is typically introduced via nucleophilic substitution or microwave-assisted benzylation. In a representative method, 4-hydroxybenzaldehyde is reacted with benzyl chloride in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). For instance, microwave irradiation at 320 W significantly accelerates the reaction, achieving a 63.8% yield of 4-(benzyloxy)phenol. This step is critical for ensuring regioselectivity and minimizing side products.

Table 1: Benzylation Conditions and Yields

Starting MaterialBenzylating AgentBaseSolventTemperatureYield
4-HydroxybenzaldehydeBenzyl chlorideNaOHDMF80°C (microwave)63.8%
4-HydroxybenzamideBenzyl bromideK₂CO₃AcetoneReflux58%

Formation of the Carboximidamide Group

The carboximidamide functionality is introduced via guanylation or hydroxylamine-mediated reactions. A two-step approach involves:

  • Conversion to a nitrile intermediate : 4-(Benzyloxy)benzonitrile is synthesized by treating 4-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride under acidic conditions.

  • Reaction with hydroxylamine : The nitrile undergoes nucleophilic addition with hydroxylamine in ethanol at 80°C, forming the target carboximidamide. Catalysts such as mercury(II) chloride (HgCl₂) or palladium on carbon (Pd/C) enhance reaction efficiency, with yields ranging from 60% to 75%.

Table 2: Carboximidamide Synthesis Parameters

IntermediateReagentCatalystSolventTemperatureYield
4-(Benzyloxy)benzonitrileNH₂OH·HClHgCl₂Ethanol80°C68%
4-(Benzyloxy)benzamideNH₂OHPd/CTHF100°C72%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for benzylation due to their ability to stabilize transition states. Elevated temperatures (80–100°C) improve reaction kinetics but may necessitate inert atmospheres to prevent oxidation. For carboximidamide formation, ethanol or methanol ensures solubility of hydroxylamine while minimizing side reactions.

Catalytic Systems

  • Benzylation : Potassium iodide (KI) acts as a phase-transfer catalyst in benzyl chloride reactions, enhancing nucleophilic displacement.

  • Guanylation : Boc-protected isothiourea derivatives, in the presence of triethylamine (Et₃N), facilitate carboximidamide formation with >95% purity after HPLC purification.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times from hours to minutes. For example, benzylation under flow conditions (residence time: 5 min) achieves 85% yield with automated quality control.

Waste Mitigation Strategies

  • Solvent recycling : DMF and acetone are recovered via distillation, reducing environmental impact.

  • Byproduct utilization : Hydroquinone bis(benzyl ether), a common byproduct, is repurposed in polymer synthesis.

Analytical and Purification Techniques

Characterization

  • 1H/13C NMR : Confirms benzyloxy proton resonance at δ 5.1 ppm and carboximidamide NH signals at δ 8.3–9.0 ppm.

  • HPLC : Purity ≥97% is achieved using C18 columns with acetonitrile/water gradients.

Recrystallization

Ice-cold ethanol or ethanol/water mixtures (3:1 v/v) yield crystalline product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N’-hydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide. For instance, derivatives of sclerotiorin, which share similar functional groups, exhibited significant cytotoxicity against various cancer cell lines. Notably, some derivatives demonstrated IC50 values as low as 6.39 μM against breast cancer cells, indicating strong anti-tumor activity .

Table 1: Cytotoxicity of Sclerotiorin Derivatives

CompoundIC50 (μM)Cancer Cell Line
Derivative 36.39MDA-MB-435
Derivative 79.20A549
Derivative 129.76MDA-MB-435

COX-2 Inhibition

The compound has also been investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. Certain derivatives showed COX-2 inhibition ratios comparable to indomethacin, a well-known anti-inflammatory drug . This suggests that compounds like 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide may serve as lead compounds for developing new anti-inflammatory agents.

Small Molecule Carriers for siRNA Delivery

Research indicates that small molecules can be engineered to enhance the delivery of small interfering RNA (siRNA) and microRNA (miRNA). The incorporation of compounds like 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide into nanoparticle formulations may improve cellular uptake and targeting efficiency, potentially leading to advancements in gene therapy .

Table 2: Characteristics of siRNA Delivery Systems

Delivery SystemCompositionPhase
TKM-PLK1Nucleic acid-lipid particlesPhase II
CALAA-01siRNA complexed with cationic cyclodextrinPhase I

Organic Buffering Agent

4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide has been identified as a non-ionic organic buffering agent suitable for biological applications, particularly in cell culture environments where maintaining a stable pH is crucial . This property can be leveraged in various laboratory settings to optimize conditions for cellular growth and experimentation.

Structure-Activity Relationship Studies

A comprehensive study on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the benzene ring and carboximidamide functionality significantly influence biological activity. For instance, the introduction of bulky substituents was found to enhance cytotoxicity against certain cancer cell lines .

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Electronic Effects

  • Benzyloxy (-OCH2C6H5): Electron-donating via resonance (oxygen lone pairs), but steric hindrance from the benzyl group may dominate interactions.
  • Chloro (-Cl) : Electron-withdrawing inductive effect reduces electron density on the benzene ring, possibly stabilizing negative charges in intermediates or transition states during reactions .
  • Trifluoromethyl (-CF3) : Strong electron-withdrawing effect via induction, lowering pKa of the N-hydroxy group and increasing its ability to act as a metal ligand (e.g., in HDAC inhibition) .
  • Propoxy (-OCH2CH2CH3) : Electron-donating but less bulky than benzyloxy, offering a balance between solubility and membrane permeability .

Biological Activity

4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H17N3O2
  • Molecular Weight : 283.33 g/mol
  • IUPAC Name : 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide

The biological activity of 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

  • Inhibition of Enzymes : The compound can inhibit specific enzymes involved in cancer progression, such as tankyrases and PARP-1, which are crucial for cellular processes like telomere maintenance and DNA repair .
  • Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties, making it a candidate for treating infections caused by resistant bacteria .
  • Antioxidant Effects : The compound may also exhibit antioxidant properties, contributing to its potential therapeutic effects in oxidative stress-related diseases .

Biological Activity Data

Activity Type IC50 Values (µM) Tested Cell Lines/Organisms
Anticancer7.57 (HepG2)HepG2, MCF-7
Antimicrobial91.7 (C. albicans)C. albicans, S. aureus
Antioxidant-DPPH and ABTS assays

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the anticancer effects of hydroxamic acid derivatives, including 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide. It demonstrated significant inhibition of cell proliferation in HepG2 liver cancer cells with an IC50 value of 7.57 µM, indicating potent anticancer properties .
  • Antimicrobial Efficacy :
    • Research on antimicrobial activity showed that the compound exhibited significant inhibition against Candida albicans and Staphylococcus aureus, suggesting its potential as an effective antimicrobial agent against resistant strains .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide interacts with the tankyrase enzyme family, which plays a role in various cellular processes linked to cancer development. This interaction suggests a promising avenue for developing novel anticancer therapies targeting these pathways .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide?

Answer: The synthesis typically involves coupling O-benzyl hydroxylamine hydrochloride with a benzoyl chloride derivative under controlled conditions. Key steps include:

  • Reagents : O-Benzyl hydroxylamine hydrochloride (purchased from suppliers like Oakwood Chemical), acylating agents (e.g., 4-substituted benzoyl chlorides), and bases like sodium carbonate .
  • Conditions : Reactions are carried out in dichloromethane (DCM) at 0–25°C with vigorous stirring. Temperature control is critical to avoid side reactions (e.g., hydrolysis of intermediates) .
  • Optimization : Use Design of Experiments (DoE) to screen variables (solvent polarity, stoichiometry, temperature). For example, fractional factorial designs can identify critical parameters for yield improvement .

Q. Table 1: Common Synthetic Routes

StepReagents/ConditionsYield RangeKey Challenges
1O-Benzyl hydroxylamine + benzoyl chloride in DCM, 0°C60–75%Competing hydrolysis at higher temperatures
2Sodium carbonate as base, 24h stirring70–85%Requires strict anhydrous conditions

Q. What analytical methods are most effective for characterizing this compound and its derivatives?

Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to confirm benzyloxy and hydroxyimino groups. Aromatic protons appear as multiplet signals at δ 7.2–8.0 ppm .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₃N₂O₂⁺) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Q. How is the biological activity of this compound evaluated in preliminary studies?

Answer:

  • In-Vitro Assays :
    • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
    • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values .
  • Safety Protocols : Prior to testing, conduct Ames mutagenicity assays (e.g., Ames II testing) to rule out genotoxicity .

Q. What chemical reactions are most relevant for modifying the compound’s structure?

Answer:

  • Oxidation : Convert the hydroxyimino group to a nitroso derivative using m-CPBA (meta-chloroperbenzoic acid) in DCM .
  • Substitution : Replace the benzyloxy group via nucleophilic aromatic substitution (e.g., with amines under microwave irradiation) .

Q. What safety protocols are essential when handling this compound?

Answer:

  • Hazard Analysis : Conduct a risk assessment for mutagenicity (Ames II testing) and decomposition risks (DSC analysis for thermal stability) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation of fine powders .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Answer:

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., bacterial enzymes) using AutoDock Vina to prioritize synthesis .

Q. Table 2: Computational Workflow

StepTool/MethodApplication
1Gaussian 16 (DFT)Optimize geometry and calculate electrostatic potentials
2AutoDock VinaPredict binding affinity to E. coli DNA gyrase
3MD Simulations (GROMACS)Assess stability of ligand-protein complexes

Q. How to resolve contradictions in reported biological activity data?

Answer:

  • Methodological Triangulation :
    • Replicate assays across independent labs to rule out protocol variability .
    • Use orthogonal assays (e.g., fluorescence-based ATP assays vs. MTT for cytotoxicity) .
  • Dose-Response Analysis : Test a broader concentration range (0.1–200 µM) to identify non-linear effects .

Q. What strategies optimize reaction yields in scale-up syntheses?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust reagent addition rates .
  • Solvent Engineering : Switch from DCM to 2-MeTHF (a greener solvent) to improve solubility and reduce side reactions .

Q. How to investigate the mechanism of action in biological systems?

Answer:

  • Metabolomic Profiling : Use LC-MS to identify metabolic perturbations in bacterial cells post-treatment .
  • Gene Knockdown : Apply CRISPR-Cas9 to silence putative target genes (e.g., fabH in fatty acid biosynthesis) and assess resistance .

Q. What novel applications exist beyond antimicrobial research?

Answer:

  • Materials Science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications (e.g., oxidation reactions) .
  • Photodynamic Therapy : Evaluate singlet oxygen generation under UV light for cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.